Milacemide
Overview
Description
Milacemide is a compound known for its role as a prodrug for glycine and an inhibitor of monoamine oxidase B. It has been studied for its potential effects on human memory and as a treatment for the symptoms of Alzheimer’s disease . Although early clinical trials did not show positive results, it is still sold as a nonprescription drug or supplement .
Mechanism of Action
- The molecular mechanism by which milacemide enhances serotonergic activity remains unclear, but it may involve the MAO-B activity present in brainstem (raphe nucleus) and spinal cord neurons. Additionally, this compound can be converted into glycine .
Mode of Action
Result of Action
Biochemical Analysis
Biochemical Properties
Milacemide plays a significant role in biochemical reactions as a prodrug for glycine. It readily crosses the blood-brain barrier and is metabolized into glycineamide and glycine . The compound interacts primarily with monoamine oxidase B (MAO-B), for which it is a selective substrate . The oxidative reaction of MAO-B converts this compound into its major metabolites: pentanoic acid, glycineamide, and glycine . Additionally, this compound acts as an enzyme-activated specific inhibitor of MAO-B, potentiating serotonin neurotransmission-dependent behavior in a dose-dependent manner .
Cellular Effects
This compound influences various types of cells and cellular processes, particularly in the brain. It has been shown to increase the levels of glycine and glycineamide in the brain, which in turn affects neurotransmission . The compound’s interaction with MAO-B leads to increased levels of serotonin, impacting cell signaling pathways and gene expression . This compound’s anticonvulsant properties are attributed to its ability to modulate neurotransmitter levels, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with MAO-B. It acts as a substrate for MAO-B, leading to the formation of glycine and glycineamide . This interaction inhibits the activity of MAO-B, resulting in increased levels of serotonin and other neurotransmitters . The compound’s ability to cross the blood-brain barrier and its subsequent metabolism are crucial for its molecular mechanism of action . Additionally, this compound’s inhibition of MAO-B prevents the breakdown of neurotransmitters, enhancing their availability and activity in the brain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies using microdialysis have shown that after administration, glycinamide concentrations rise linearly and dose-dependently in both the hippocampus and frontal cortex . The stability and degradation of this compound are influenced by its metabolism into glycine and glycineamide, which are region-specific within the brain . Long-term effects on cellular function include modulation of neurotransmitter levels and potential anticonvulsant properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of this compound (e.g., 800 mg/kg) have been shown to increase glycine levels in the hippocampus but not in the frontal cortex . Dosage-dependent effects include changes in the concentrations of other amino acids, such as taurine and serine . Toxic or adverse effects at high doses have not been extensively reported, but the compound’s impact on neurotransmitter levels suggests a threshold for its anticonvulsant properties .
Metabolic Pathways
This compound is primarily metabolized through N-dealkylation to glycinamide, which is then converted into glycine . This metabolic pathway involves the activity of MAO-B, which catalyzes the oxidative reaction . The major metabolites of this compound, including pentanoic acid and glycineamide, play a role in its pharmacological effects . The metabolism of this compound in the liver and brain has been studied using solid-state NMR, revealing the breakdown of the pentylamine nitrogen bond .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion . It readily crosses the blood-brain barrier, allowing it to exert its effects within the brain . The compound’s distribution is influenced by its metabolism into glycine and glycineamide, which are localized in specific brain regions . The transport of this compound and its metabolites is crucial for their pharmacological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound and its metabolites is essential for their activity and function. This compound is metabolized into glycine and glycineamide, which are distributed within the brain’s extracellular fluid . The localization of these metabolites in the hippocampus and frontal cortex influences their effects on neurotransmitter levels and cellular function . The targeting of this compound to specific brain regions is facilitated by its ability to cross the blood-brain barrier and its subsequent metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Milacemide can be synthesized through a series of chemical reactions. One common method involves the reaction of pentylamine with glycine ethyl ester to form N-pentylglycine ethyl ester. This intermediate is then hydrolyzed to produce this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Milacemide undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: The oxidation reaction typically involves the enzyme monoamine oxidase B under physiological conditions.
Hydrolysis: Hydrolysis reactions are usually carried out in aqueous solutions under acidic or basic conditions.
Major Products
The major products formed from the reactions of this compound include pentanoic acid, glycineamide, and glycine .
Scientific Research Applications
Comparison with Similar Compounds
Properties
IUPAC Name |
2-(pentylamino)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-2-3-4-5-9-6-7(8)10/h9H,2-6H2,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNNXIYZWIZFRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227786 | |
Record name | Milacemide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10227786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76990-56-2 | |
Record name | Milacemide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76990-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Milacemide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076990562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Milacemide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10227786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MILACEMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HXT24RECU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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